The synthesis of PVZB1194 involves several key steps that focus on modifying existing chemical scaffolds to enhance its inhibitory properties against kinesin spindle protein. The compound was developed through structure-activity relationship studies that aimed to optimize the biphenyl framework for better binding affinity and selectivity.
PVZB1194 exhibits a biphenyl structure with specific functional groups that facilitate its interaction with the kinesin spindle protein. The molecular formula of PVZB1194 is C₁₈H₁₉N₃O, reflecting its complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
PVZB1194 primarily acts as an inhibitor through competitive binding mechanisms. Its interaction with kinesin spindle protein disrupts normal ATPase activity, which is essential for kinesin function during mitosis.
The mechanism by which PVZB1194 exerts its inhibitory effect involves several biochemical processes:
PVZB1194 possesses distinct physical and chemical properties that influence its biological activity:
PVZB1194 shows significant promise in scientific research, particularly in oncology:
Kinesin Spindle Protein (KSP/Eg5), encoded by the KIF11 gene, is a mitotic kinesin belonging to the kinesin-5 family that functions as a homo-tetrameric motor protein. Its bipolar structure features pairs of motor domains at opposite ends, connected by an elongated coiled-coil stalk. This unique architecture enables Eg5 to crosslink antiparallel microtubules and slide them apart through plus-end-directed movement powered by ATP hydrolysis [3] [7]. During mitosis, Eg5 is indispensable for the separation of duplicated centrosomes and the establishment of spindle bipolarity. Inhibition of Eg5 function prevents centrosome separation, resulting in the formation of a characteristic monoastral spindle—a radial array of microtubules with chromosomes arranged peripherally—leading to mitotic arrest and eventual apoptosis [2] [5]. Unlike tubulin-targeting agents, Eg5 inhibitors specifically disrupt mitotic progression without affecting interphase microtubule networks, thereby offering a therapeutic window for cancer therapy [3].
Eg5 represents an attractive oncology target due to its overexpression in numerous malignancies—including breast, lung, ovarian, bladder, and pancreatic cancers as well as leukemia—while showing limited expression in non-proliferating tissues [2] [10]. Critically, Eg5 is absent from adult peripheral neurons, suggesting that inhibitors may avoid the neuropathies associated with microtubule-targeting chemotherapeutics like taxanes and vinca alkaloids [3] [5]. Preclinical studies demonstrate that Eg5 inhibition effectively induces tumor cell death in xenograft models and exhibits anti-angiogenic properties by impairing endothelial cell proliferation and vascular development [10]. Furthermore, Eg5 inhibitors retain activity against cancer cells resistant to conventional tubulin-targeting agents, offering a promising avenue for overcoming multidrug resistance [5]. The druggability of allosteric sites within the Eg5 motor domain has been validated by multiple inhibitor classes, reinforcing its therapeutic potential [7] [9].
Despite the compelling rationale, developing clinically effective Eg5 inhibitors faces several hurdles. First, structural plasticity of the motor domain facilitates resistance; cells can acquire mutations in the inhibitor-binding pocket (e.g., D130V, A133D in the loop5 site) or upregulate compensatory motors like kinesin-12 (Kif15) to bypass Eg5 inhibition [7] [10]. Second, the high flexibility of loop regions adjacent to allosteric pockets—particularly loop L11 at the α4/α6 site—complicates structure-based drug design, as these regions may be disordered in crystal structures [2]. Third, achieving sufficient selectivity over other kinesins is challenging due to conservation in the ATP-binding pocket; however, the unique α2/L5/α3 and α4/α6 allosteric sites provide opportunities for specificity [5] [7]. Finally, unsatisfactory clinical efficacy of first-generation inhibitors (e.g., ispinesib, filanesib) highlights the need for novel chemotypes with improved pharmacokinetic and pharmacodynamic profiles [5].
Table 1: Key KSP/Eg5 Inhibitor Classes and Their Binding Sites
Inhibitor Class | Representative Compounds | Binding Site | Mechanism of Inhibition |
---|---|---|---|
Dihydropyrimidines | Monastrol, Enastron | α2/L5/α3 (loop5) | ATP-uncompetitive, blocks ADP release |
S-Trityl-L-Cysteine | STLC, Ispinesib | α2/L5/α3 (loop5) | ATP-uncompetitive |
Biphenyl Derivatives | PVZB1194, GSK-1 | α4/α6 pocket | ATP-competitive |
Quinazolinones | Litronesib | α2/L5/α3 (loop5) | ATP-uncompetitive |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7